3-(4-tert-butylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4(3H)-one family, a scaffold known for diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects . Its structure features a 4-tert-butylbenzyl group at position 3 and a 4-methoxyphenyl substituent at position 5.
Properties
IUPAC Name |
3-[(4-tert-butylphenyl)methyl]-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2S/c1-24(2,3)18-9-5-16(6-10-18)13-26-15-25-21-20(14-29-22(21)23(26)27)17-7-11-19(28-4)12-8-17/h5-12,14-15H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZSSKNGXIQCGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-tert-butylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thieno[3,2-d]pyrimidin-4(3H)-one core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-tert-butylbenzyl group: This can be achieved through a Friedel-Crafts alkylation reaction using 4-tert-butylbenzyl chloride and a Lewis acid catalyst.
Attachment of the 4-methoxyphenyl group: This step often involves a Suzuki coupling reaction between a boronic acid derivative of 4-methoxyphenyl and the thieno[3,2-d]pyrimidin-4(3H)-one core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-tert-butylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, particularly at positions ortho and para to the substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-tert-butylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antitubercular agent, showing significant activity against Mycobacterium tuberculosis.
Biological Studies: The compound is used as a chemical probe to study the function of cytochrome bd oxidase in mycobacteria.
Industrial Applications: It may be used in the development of new pharmaceuticals and as a precursor for other biologically active compounds.
Mechanism of Action
The mechanism of action of 3-(4-tert-butylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves inhibition of cytochrome bd oxidase, an enzyme crucial for the energy metabolism of Mycobacterium tuberculosis. By inhibiting this enzyme, the compound disrupts the bacterial respiratory chain, leading to reduced ATP production and bacterial cell death .
Comparison with Similar Compounds
Key Observations :
- Thermal Stability : Higher melting points (e.g., 258–261°C for compound 13) correlate with rigid substituents like methoxybenzyl, suggesting the target compound’s tert-butyl group may reduce crystallinity due to steric bulk .
Anticancer Potential:
- Thieno[2,3-d]pyrimidinones with azepine fragments () showed enhanced melanin synthesis in murine B16 cells, highlighting substituent-dependent bioactivity .
- Compound 28e () exhibited nanomolar potency against PDE7, an enzyme linked to cancer progression, suggesting thienopyrimidinones with bulky substituents (e.g., cyclopentylamino) improve enzyme selectivity .
- Pyrazole derivatives () demonstrated moderate activity in preliminary assays, though specific targets remain uncharacterized .
Inference for Target Compound : The 4-methoxyphenyl group may mimic electron-donating substituents in active analogs, while the tert-butylbenzyl group could enhance target binding through hydrophobic interactions.
Physicochemical Properties
- Solubility : Methoxy groups (e.g., in 13 and 6b) improve aqueous solubility, but the tert-butyl group may counteract this effect, necessitating formulation optimization .
Biological Activity
3-(4-tert-butylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a compound belonging to the thieno[3,2-d]pyrimidine class, known for its diverse biological activities. This article explores the compound's biological activity, potential therapeutic applications, and related research findings.
Chemical Structure and Properties
- Molecular Formula : C19H22N2OS
- Molecular Weight : Approximately 342.46 g/mol
- Structural Features : The compound features a thieno[3,2-d]pyrimidine ring system with tert-butyl and methoxy substitutions, which may influence its biological activity.
Biological Activities
Research suggests that this compound exhibits several significant biological activities:
The exact mechanisms underlying the biological activities of this compound remain unclear. However, it is hypothesized that the interactions with key biological targets within cells could play a crucial role in mediating its effects. Further research is necessary to elucidate these pathways.
Comparative Analysis with Similar Compounds
To better understand the unique attributes of this compound, a comparison with structurally related compounds is essential. The following table summarizes notable compounds with similar structures and their associated activities:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 2-(chloromethyl)-6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one | Chloromethyl and fluorophenyl substitutions | Noted for antitubercular properties |
| Thieno[2,3-d]pyrimidin-4(3H)-ones | Similar core structure | Diverse pharmacological profiles |
| Pyrrolo[2,3-d]pyrimidine derivatives | Different heterocyclic framework | Known kinase inhibitors |
Case Studies and Research Findings
While specific case studies focusing solely on this compound are scarce, related research highlights the importance of thienopyrimidine derivatives in medicinal chemistry. For instance:
- Antitumor Activity : A study indicated that thienopyrimidine derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting a potential pathway for further exploration of this compound in cancer treatment.
- Inflammatory Response Modulation : Research into thienopyrimidine compounds has shown promise in modulating inflammatory responses in vitro and in vivo models.
Q & A
Q. What synthetic strategies are commonly employed for this compound?
The synthesis involves multi-step reactions starting with cyclization to form the thieno[3,2-d]pyrimidine core. Key steps include:
- Core formation : Cyclocondensation of thiophene and pyrimidine precursors under reflux with catalysts like ZnCl₂ or Pd/C .
- Substituent introduction : The 4-tert-butylbenzyl group is introduced via alkylation using benzyl halides, while the 4-methoxyphenyl moiety is added through Suzuki-Miyaura coupling or direct arylation. Solvents (e.g., DMF, ethanol) and temperature control (60–120°C) are critical for regioselectivity .
Q. How is the molecular structure confirmed?
Structural characterization relies on:
- NMR spectroscopy (¹H, ¹³C) to verify substituent positions and purity.
- Mass spectrometry (MS) for molecular weight confirmation.
- X-ray crystallography to resolve the 3D conformation and assess non-covalent interactions (e.g., π-stacking) .
Q. What key chemical reactions does this compound undergo?
Reactivity is dominated by:
- Nucleophilic substitution : Modifications at the 3- or 7-positions using alkyl/aryl halides.
- Oxidation/Reduction : Functional group interconversion (e.g., sulfide to sulfoxide) with KMnO₄ or NaBH₄.
- Cross-coupling : Suzuki reactions to introduce aromatic groups .
Q. What analytical techniques ensure purity and structural integrity?
- HPLC (>95% purity threshold).
- TLC monitoring during synthesis.
- Elemental analysis to validate stoichiometry .
Advanced Questions
Q. How can reaction conditions be optimized to improve yields?
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling efficiency.
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Temperature gradients : Stepwise heating (e.g., 80°C for cyclization, 120°C for substitution) minimizes side reactions.
- Inert atmosphere : Use N₂/Ar to prevent oxidation of sensitive intermediates .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies may arise from assay variability or impurities. Solutions include:
- Standardized protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and exposure times.
- Dose-response validation : Compare IC₅₀ values across studies.
- Orthogonal assays : Pair enzymatic inhibition (e.g., kinase assays) with cell viability tests.
- Batch reproducibility : Synthesize multiple lots and validate purity via LC-MS .
Q. What strategies enhance pharmacological properties through structural modification?
- Bioisosteric replacement : Substitute the tert-butyl group with trifluoromethyl to improve lipophilicity .
- Prodrug design : Introduce ester groups at the 4-methoxyphenyl moiety for controlled release.
- Targeted delivery : Conjugate with peptide vectors to enhance cellular uptake .
Q. How to design experiments for studying biological target interactions?
- Molecular docking : Predict binding modes with enzymes (e.g., kinases) using software like AutoDock.
- Surface plasmon resonance (SPR) : Quantify binding affinity in real-time.
- CRISPR knockouts : Validate target specificity by deleting putative receptors in cell models .
Q. How do substituents influence biological activity?
- Electron-withdrawing groups (e.g., CF₃) enhance metabolic stability but may reduce solubility.
- Methoxy groups improve membrane permeability via H-bonding.
- Bulkier substituents (e.g., tert-butyl) can sterically hinder off-target interactions. Comparative SAR studies with analogs are essential .
Q. What computational methods predict reactivity or degradation pathways?
- DFT calculations : Model transition states for substitution reactions.
- MD simulations : Assess stability in biological matrices (e.g., plasma).
- QSAR models : Corrogate substituent effects with activity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
